molecular formula C14H15AsO2 B14658065 Dibenzylarsinic acid CAS No. 51043-89-1

Dibenzylarsinic acid

Cat. No.: B14658065
CAS No.: 51043-89-1
M. Wt: 290.19 g/mol
InChI Key: BZQJJCRJAGWUHU-UHFFFAOYSA-N
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Description

Dibenzylarsinic acid (C₁₄H₁₅AsO₂) is an organic arsenical compound featuring two benzyl groups (C₆H₅CH₂–) attached to an arsenic acid (–AsO(OH)₂) core. Current applications are primarily confined to research settings, including investigations into arsenic-based catalysis and intermediates in organic synthesis .

Properties

CAS No.

51043-89-1

Molecular Formula

C14H15AsO2

Molecular Weight

290.19 g/mol

IUPAC Name

dibenzylarsinic acid

InChI

InChI=1S/C14H15AsO2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)

InChI Key

BZQJJCRJAGWUHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[As](=O)(CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylarsinic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the reaction of benzylmagnesium chloride with arsenic trioxide, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzylarsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibenzylarsinic oxide.

    Reduction: Reduction reactions can convert it to dibenzylarsine.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Dibenzylarsinic oxide.

    Reduction: Dibenzylarsine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dibenzylarsinic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: Studies have explored its effects on biological systems, particularly its toxicity and potential therapeutic uses.

    Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Arsenical Compounds

Diphenylarsinic Acid (C₁₂H₁₁AsO₂)

  • Structural Differences : Replaces benzyl groups with phenyl (C₆H₅–), eliminating the CH₂ bridge. This reduces steric hindrance and lowers molecular weight.
  • Reactivity : The absence of aliphatic CH₂ in diphenylarsinic acid may limit its participation in alkylation reactions compared to dibenzylarsinic acid.
  • Applications : Widely used in organic synthesis for arsenic-mediated coupling reactions; however, its lower solubility in polar solvents restricts its utility in aqueous systems .

Dibenzylarsenious Acid (C₁₄H₁₅AsO)

  • Oxidation State : Features trivalent arsenic (As³⁺) instead of pentavalent arsenic (As⁵⁺) in this compound.
  • Stability : More prone to oxidation, limiting its use in oxidative environments.
  • Toxicity Profile : Trivalent arsenicals are generally more toxic than pentavalent forms, making this compound a safer candidate for laboratory applications .

Dibenzylarsilletrichloride (C₁₄H₁₅AsCl₃)

  • Functional Groups : Replaces the hydroxyl groups of this compound with chlorine atoms.
  • Reactivity : Highly electrophilic due to Cl substituents, enabling use in halogenation reactions. However, it is moisture-sensitive and requires inert handling conditions .

Comparison with Non-Arsenic Dibenzyl-Containing Compounds

Dibenzylamine (C₁₄H₁₅N)

  • Functional Group : Contains a tertiary amine instead of arsenic acid.
  • Applications : Utilized as a corrosion inhibitor and pharmaceutical intermediate. Unlike this compound, it lacks metal-coordination capacity, limiting catalytic utility .

Dibenzyl Phthalate (C₂₂H₁₈O₄)

  • Structure : A diester of phthalic acid with two benzyl groups.
  • Solubility : Highly lipophilic, used as a plasticizer. This compound’s polar arsenic acid group offers better aqueous miscibility in acidic conditions .

L-Benzylsuccinic Acid (C₁₁H₁₂O₄)

  • Functionality : A dicarboxylic acid with a benzyl group.
  • Pharmacology : Investigated as a drug intermediate (e.g., for enzyme inhibition). This compound’s arsenic core may confer distinct bioactivity but raises toxicity concerns .

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Functional Groups Solubility Key Applications
This compound C₁₄H₁₅AsO₂ Arsenic acid, benzyl Low in water Catalysis, synthesis
Diphenylarsinic acid C₁₂H₁₁AsO₂ Arsenic acid, phenyl Very low Organic synthesis
Dibenzylamine C₁₄H₁₅N Tertiary amine Moderate Pharmaceuticals
L-Benzylsuccinic acid C₁₁H₁₂O₄ Dicarboxylic acid High Drug intermediates

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